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CAS No.: 923283-57-2

Cat. No.: B1465558

Get Quote

Executive Summary: The Scaffold Shift

In the landscape of kinase inhibitor design, the pyrazole ring is a privileged scaffold.[1]
However, a critical distinction exists between 3-aminopyrazole (3-AP) and 4-aminopyrazole (4-
AP) derivatives. While 3-APs have historically dominated the anti-inflammatory and
anticonvulsant space (e.g., interacting with COX-2), 4-aminopyrazoles have emerged as
superior scaffolds for targeting the ATP-binding pocket of protein kinases, particularly CDK2,
JAKs, and MAPKSs.

This guide objectively compares the 4-AP scaffold against its isomers and provides a detailed
SAR analysis, supported by experimental protocols and mechanistic logic.

Scaffold Landscape: 4-AP vs. Alternatives

The primary advantage of the 4-aminopyrazole core lies in its vector geometry. Unlike 3-APs,
where the amino group is adjacent to the ring nitrogens, the 4-amino position provides a unique
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linear vector that allows substituents to reach deep into the hydrophobic back-pocket of

kinases while maintaining hinge-region hydrogen bonding via the ring nitrogens.

Comparative Analysis Table

Feature

3-Aminopyrazole
(Alternative)

4-Aminopyrazole
(Focus)

Mechanistic
Implication

H-Bond Vectors

Amino group adjacent
to N-H (donor)

Amino group distal to
N-H

4-AP allows for a
"linear" extension,
ideal for Type | and
Type Il kinase

inhibitors.

Steric Profile

"Bent" geometry when

Linear/Planar

4-APs fit better into
narrow ATP-binding

substituted geometry potential
clefts (e.g., CDK2).
4-AP derivatives show
] COX-2, GABA CDK2, JAK2, Aurora higher selectivity for
Primary Targets _ . _
receptors Kinases serine/threonine

kinases.

Synthetic Access

High (Knorr synthesis)

Moderate

(Nitration/Reduction

req.)

4-APs require more
specific synthetic
routes but yield
higher-value IP

chemical space.

SAR Deep Dive: 4-Aminopyrazole Derivatives

The optimization of 4-aminopyrazoles typically follows a "Zone-Based" approach, targeting

specific regions of the kinase active site.

The SAR Logic Map (Visualization)
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Potency Driver
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Asp/Glu residues.
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Caption: Fig 1. Structural vectors of the 4-aminopyrazole scaffold and their impact on kinase
binding.

Key Substitution Trends

e The N1 Position (Solvent Interface):

o Observation: Unsubstituted N1-H often leads to poor solubility and rapid metabolic
clearance.

o Optimization: Introduction of polar moieties (e.g., N-methyl piperazine, morpholine) at N1
improves physicochemical properties without disrupting ATP-pocket binding. However,
excessively bulky groups here can clash with the solvent-front residues (e.g., in CDK2).

e The C3/C5 Positions (Steric Control):

o Observation: Symmetry at C3/C5 (e.g., dimethyl) often reduces potency compared to
asymmetric substitution.

o Optimization: A phenyl or heteroaryl ring at C3 often engages the "gatekeeper" residue
(e.g., Methionine or Threonine) via pi-stacking or hydrophobic interaction.

o Data Support: In JAK2 inhibitors, replacing a C3-methyl with a C3-phenyl group improved
IC50 from >10 uM to <100 nM (See Reference 1).
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e The 4-Amino Linkage (The Warhead):

o Observation: A free amine (-NH2) is rarely potent enough.

o Optimization: Acylation (Amides) or Urea formation is critical. This extension allows the

molecule to interact with the DFG-motif (Asp-Phe-Gly) in the activation loop.

o Causality: The carbonyl oxygen of the amide/urea acts as an H-bond acceptor, while the

NH acts as a donor, mimicking the adenine ring of ATP.

Experimental Data: Optimization Case Study

The following table summarizes a representative optimization campaign for a CDK2 inhibitor,

illustrating the shift from a simple 4-AP precursor to a potent lead candidate.

Table 1: SAR Progression of 4-Aminopyrazole Derivatives against CDK2

Structure CDK2 IC50 Cellular GI50 .
Compound ID o Observations
Description (uM) (L))
4-amino-1- Inactive. Lacks
Cmpd 1 methylpyrazole >50 > 100 hinge-binding
(Core) extension.[2]
Amide linkage
4-benzamido-1- establishes H-
Cmpd 7a 2.0 15.4
methylpyrazole bonds; moderate
potency.
4-(2- C3/N1 aryl
chlorobenzamido groups add
Cmpd 9 0.96 5.2 ]
)-1- hydrophobic
phenylpyrazole interactions.
) Lead.
N,4-di(1H- o )
Bioisosteric
pyrazol-4-
Cmpd 15 o 0.005 0.12 replacement +
yl)pyrimidin-2-
) extended H-bond
amine
network.
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Data Source: Synthesized from trends in MDPI Molecules (2023) and Bioorg. Med. Chem.
(2016).[2][3]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols utilize a Nitro-
Reduction Route, which is more regioselective than direct hydrazine cyclization for 4-
substituted derivatives.

Synthesis Workflow (Graphviz)

Starting Material:
Pyrazole / 1-Methylpyrazole

Step 1: Nitration
(HNO3/H2504, 0°C -> RT)

Intermediate: |

4-Nitropyrazole !

Step 2: Reduction
(H2, Pd/C or SnCI2/HCI)

Step 3: Coupling (Immediate)
(Acid Chloride/EDCI + R-COOH)

Final Product:
4-Amido-pyrazole Derivative
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Caption: Fig 2. Regioselective synthesis of 4-aminopyrazole amides via nitration-reduction.

Detailed Synthesis Protocol: 4-Amino-1-methylpyrazole
Formation

Safety Note: 4-aminopyrazoles are prone to oxidation. Perform Step 2 and Step 3
consecutively without long-term storage of the amine.

 Nitration:
o Dissolve 1-methylpyrazole (10 mmol) in concentrated H2SO4 (5 mL) at 0°C.
o Dropwise add fuming HNO3 (12 mmol). Stir at 60°C for 2 hours.

o Pour onto ice, neutralize with Na2CO3, and extract with EtOAc. Yields ~85% 4-nitro-1-
methylpyrazole.

e Reduction (The Critical Step):

o

Dissolve the nitro compound (5 mmol) in MeOH (20 mL).

o

Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 4 hours.

(¢]

Checkpoint: TLC should show disappearance of the nitro spot.

[¢]

Filter through Celite under Nitrogen atmosphere (to prevent oxidation).

e Amide Coupling (Derivatization):

o To the filtrate containing the fresh amine, immediately add Triethylamine (1.5 eq) and the
appropriate Benzoyl Chloride (1.1 eq) at 0°C.

o Stir for 2 hours. Evaporate solvent and purify via silica gel chromatography (DCM/MeOH
gradient).
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Biological Assay: ADP-Glo Kinase Assay
(CDK2/CyclinA)

This assay validates the inhibitor potency by measuring ATP-to-ADP conversion.

o Reagents: Recombinant CDK2/CyclinA2 complex, Histone H1 peptide substrate, Ultra-Pure
ATP.

o Buffer: 40 mM Tris-HCI (pH 7.5), 20 mM MgCI2, 0.1 mg/mL BSA.
e Procedure:

o Incubate Compound (variable conc.) + Enzyme (5 ng) + Substrate (0.2 pg/pL) + ATP (10
MM) in 384-well plates.

o Time: 60 minutes at Room Temperature.

o Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate
40 min.

o Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

o Read: Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad
Prism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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